

# Unveiling the Expression Landscape of DPP7: A Technical Guide for Researchers

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An In-depth Exploration of Dipeptidyl Peptidase 7 (DPP7) Expression Patterns Across Human Tissues, Methodologies for its Detection, and its Role in Key Signaling Pathways.

This technical guide provides a comprehensive overview of the expression patterns of Dipeptidyl Peptidase 7 (DPP7) in various human tissues. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols for DPP7 detection, and visualizes its involvement in critical signaling pathways.

## Quantitative Expression Analysis of DPP7

DPP7, also known as Dipeptidyl Peptidase II (DPPII) or Quiescent Cell Proline Dipeptidase (QPP), is an intracellular serine protease. Understanding its expression levels across different tissues is crucial for elucidating its physiological functions and its potential as a therapeutic target.

## mRNA Expression Levels

Transcriptomic data from the Genotype-Tissue Expression (GTEx) project provides a broad overview of DPP7 gene expression across a wide array of human tissues. The data, measured in Transcripts Per Million (TPM), indicates varying levels of DPP7 mRNA, suggesting tissue-specific roles.

Tissue	Median TPM
Brain - Cerebellum	25.8
Pituitary	24.1
Brain - Frontal Cortex (BA9)	19.5
Testis	18.9
Adrenal Gland	17.5
Thyroid	16.8
Lung	15.2
Spleen	14.9
Prostate	14.5
Kidney - Cortex	13.7
Small Intestine - Terminal Ileum	12.9
Colon - Transverse	12.1
Heart - Atrial Appendage	11.8
Esophagus - Mucosa	11.5
Stomach	11.2
Liver	10.9
Skin - Sun Exposed (Lower leg)	9.8
Pancreas	9.5
Muscle - Skeletal	8.7
Adipose - Subcutaneous	8.1
Whole Blood	7.6

Data sourced from the GTEx Portal.[\[1\]](#)[\[2\]](#)[\[3\]](#) TPM values are approximate medians and serve for comparative purposes.

## Protein Expression Levels

Proteomic analyses provide a direct measure of the functional molecules within a cell. Data from mass spectrometry-based proteomics databases, such as ProteomicsDB and PaxDb, offer insights into DPP7 protein abundance across various human tissues.[4][5][6][7][8] These studies indicate that DPP7 is a ubiquitously expressed protein, with cytoplasmic localization in most tissues.[9]

Tissue	Abundance (ppm)	Staining Intensity (Immunohistochemistry)
Liver	High	Strong cytoplasmic granular positivity in hepatocytes
Kidney	High	Medium to strong cytoplasmic positivity in renal tubules
Spleen	High	Medium cytoplasmic positivity in red pulp
Lymph Node	High	Medium cytoplasmic positivity in germinal center cells
Tonsil	High	Medium cytoplasmic positivity in germinal center cells
Bone Marrow	Medium	Medium cytoplasmic positivity in hematopoietic cells
Brain	Medium	Low to medium cytoplasmic positivity in neurons
Heart	Medium	Low to medium cytoplasmic positivity in cardiomyocytes
Lung	Medium	Medium cytoplasmic positivity in pneumocytes and macrophages
Colon	Medium	Medium cytoplasmic positivity in glandular cells
Small Intestine	Medium	Medium cytoplasmic positivity in glandular cells
Stomach	Medium	Medium cytoplasmic positivity in glandular cells
Pancreas	Medium	Low to medium cytoplasmic positivity in exocrine glands

Testis	Medium	Medium cytoplasmic positivity in Sertoli and Leydig cells
Ovary	Low	Low cytoplasmic positivity in stromal cells
Skin	Low	Low cytoplasmic positivity in keratinocytes and fibroblasts
Adipose Tissue	Low	Low cytoplasmic positivity in adipocytes

Protein abundance is a relative measure compiled from various proteomics datasets.[\[10\]](#)[\[11\]](#)[\[12\]](#) Immunohistochemistry data is based on qualitative assessments from The Human Protein Atlas.

## Experimental Protocols for DPP7 Detection

Accurate and reliable detection of DPP7 is fundamental for research and clinical applications. The following sections provide detailed methodologies for immunohistochemistry and Western blotting.

### Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for detecting DPP7 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### 2.1.1. Reagents and Materials

- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Phosphate-Buffered Saline (PBS)

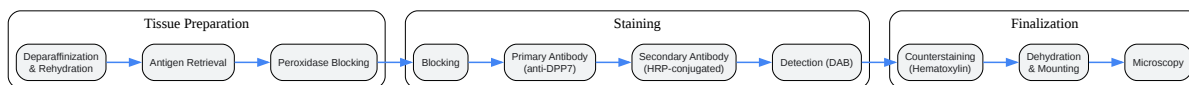
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- Primary Antibody: Anti-DPP7 antibody
- Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin
- Mounting Medium

#### 2.1.2. Procedure

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 5 minutes each).[\[15\]](#)
  - Immerse in 100% ethanol (2 changes, 3 minutes each).
  - Immerse in 95% ethanol (1 change, 3 minutes).
  - Immerse in 80% ethanol (1 change, 3 minutes).
  - Immerse in 70% ethanol (1 change, 3 minutes).
  - Rinse with deionized water.
- Antigen Retrieval:
  - Immerse slides in Antigen Retrieval Buffer and heat to 95-100°C for 10-20 minutes.[\[9\]](#)
  - Allow slides to cool to room temperature.
  - Rinse with PBS (3 changes, 5 minutes each).

- Peroxidase Blocking:
  - Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
  - Rinse with PBS (3 changes, 5 minutes each).
- Blocking:
  - Incubate slides with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the anti-DPP7 primary antibody in blocking buffer to its optimal concentration.
  - Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse with PBS (3 changes, 5 minutes each).
  - Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Rinse with PBS (3 changes, 5 minutes each).
  - Incubate slides with DAB substrate solution until the desired brown color develops.[\[9\]](#)
  - Rinse with deionized water.
- Counterstaining:
  - Counterstain with hematoxylin for 1-2 minutes.[\[9\]](#)
  - Rinse with deionized water.
- Dehydration and Mounting:

- Dehydrate slides through graded ethanol solutions (70%, 80%, 95%, 100%).<sup>[9]</sup>
- Clear in xylene and mount with mounting medium.<sup>[9]</sup>



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### Immunohistochemistry (IHC) Workflow

## Western Blot Protocol

This protocol details the detection of DPP7 in protein lysates from cells or tissues.<sup>[4][5][16][17][18]</sup>

### 2.2.1. Reagents and Materials

- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- Laemmli Sample Buffer
- SDS-PAGE gels
- Running Buffer
- Transfer Buffer
- PVDF or Nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary Antibody: Anti-DPP7 antibody

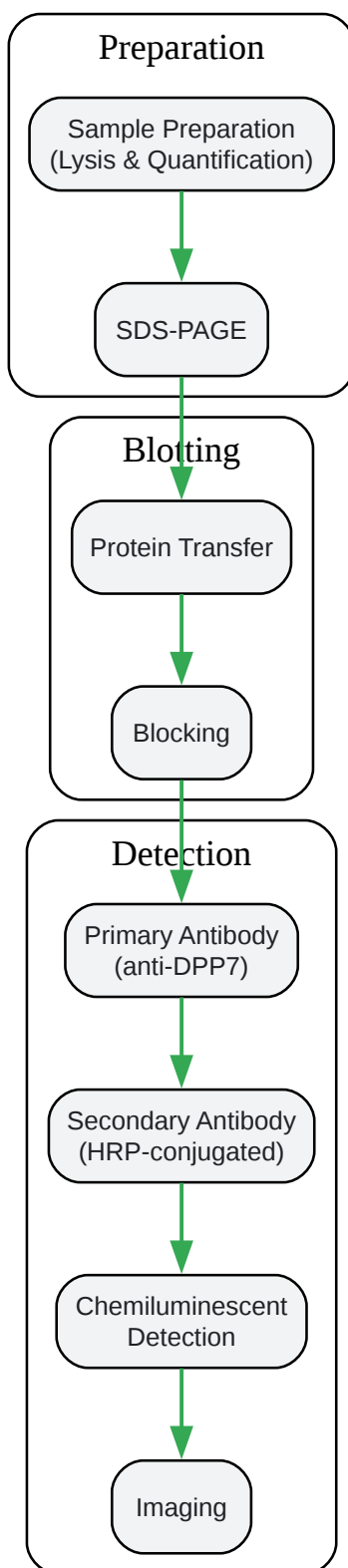


- Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG
- Chemiluminescent Substrate (ECL)
- Tris-Buffered Saline with Tween-20 (TBST)

#### 2.2.2. Procedure

- Sample Preparation:
  - Lyse cells or homogenize tissue in Lysis Buffer on ice.
  - Centrifuge to pellet cellular debris and collect the supernatant.
  - Determine protein concentration using a BCA assay.
  - Mix protein lysate with Laemmli Sample Buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE:
  - Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
  - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[18\]](#)
- Blocking:
  - Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[\[17\]](#)
- Primary Antibody Incubation:
  - Dilute the anti-DPP7 primary antibody in blocking buffer.
  - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[\[4\]](#)

- Secondary Antibody Incubation:
  - Wash the membrane with TBST (3 changes, 10 minutes each).[\[18\]](#)
  - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[18\]](#)
- Detection:
  - Wash the membrane with TBST (3 changes, 10 minutes each).[\[18\]](#)
  - Incubate the membrane with chemiluminescent substrate (ECL) according to the manufacturer's instructions.
  - Image the blot using a chemiluminescence detection system.



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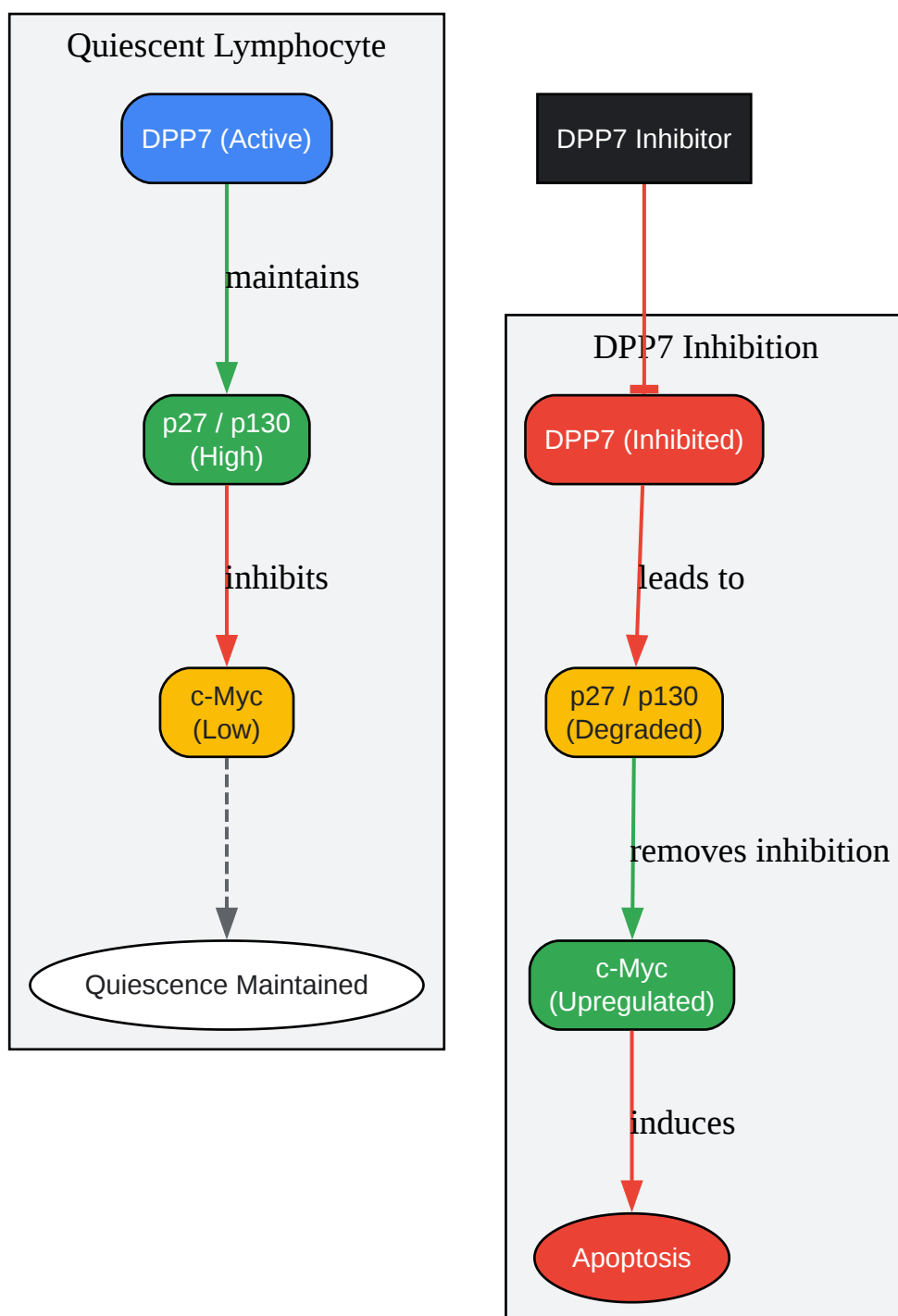
### Western Blot Workflow

## DPP7 in Signaling Pathways

DPP7 plays significant roles in cellular processes, including lymphocyte survival and the tumor microenvironment.

## Regulation of Lymphocyte Quiescence and Apoptosis

In quiescent lymphocytes, DPP7 is involved in maintaining the resting state. Inhibition of DPP7 in these cells leads to inappropriate cell cycle entry and subsequent apoptosis.[19][20] This process is characterized by the degradation of cell cycle inhibitors p27 and p130, and the upregulation of the proto-oncogene c-Myc.[19]

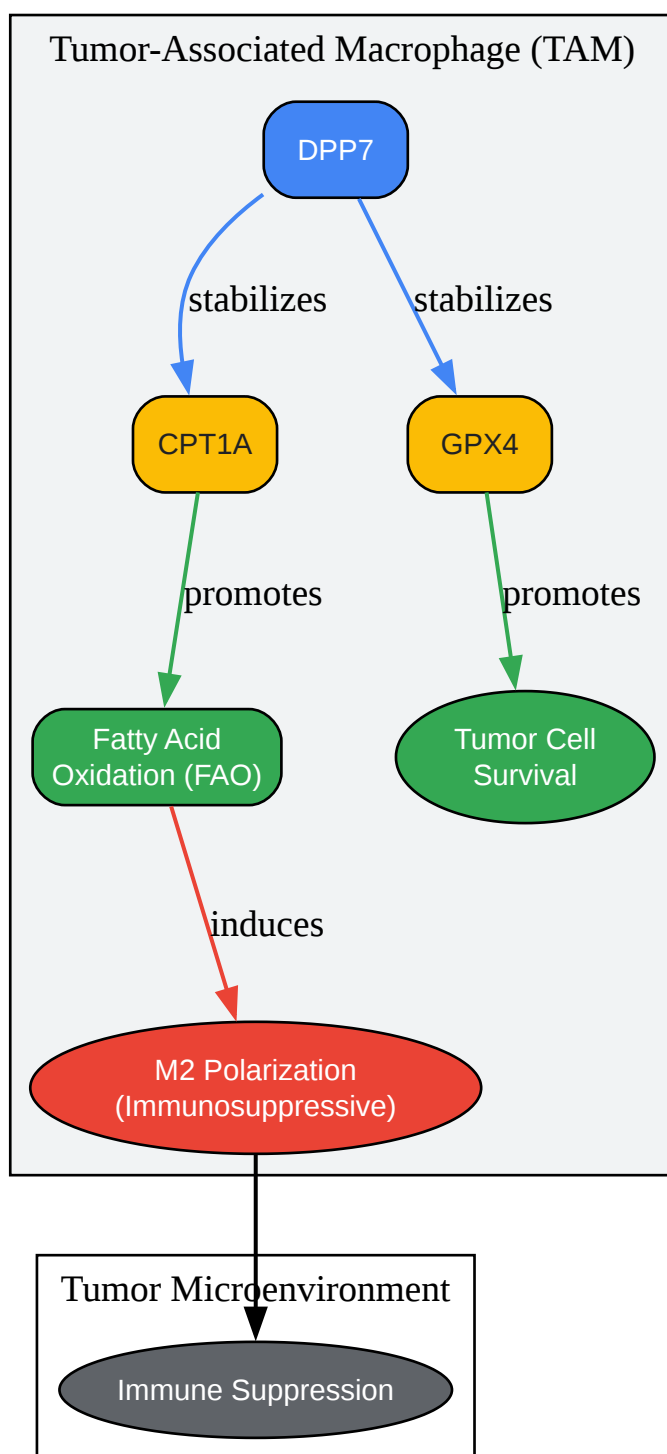


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### DPP7's Role in Lymphocyte Apoptosis

## Promotion of an Immunosuppressive Tumor Microenvironment

In the context of cancer, particularly colorectal cancer, DPP7 is highly expressed in tumor-associated macrophages (TAMs).[21][22] DPP7 promotes fatty acid oxidation (FAO) in these cells by interacting with and stabilizing Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in FAO.[21][23][24][25][26] This metabolic reprogramming towards FAO induces an M2-like immunosuppressive phenotype in TAMs, leading to the suppression of anti-tumor immune responses.[21][27] Additionally, DPP7 has been shown to interact with and stabilize Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, further contributing to tumor cell survival.[28]



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DPP7 Signaling in the Tumor Microenvironment

## Conclusion

This technical guide provides a detailed examination of DPP7 expression across human tissues, offering valuable quantitative data for comparative analysis. The provided experimental protocols serve as a robust starting point for researchers aiming to detect and quantify DPP7 in their own studies. Furthermore, the visualization of DPP7's role in key signaling pathways highlights its importance in both normal physiology and disease, particularly in immunology and oncology. This comprehensive resource is intended to facilitate further research into the multifaceted functions of DPP7 and its potential as a therapeutic target.

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